molecular formula C12H15BN2O6 B1439762 2-(3,5-Dinitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 428820-95-5

2-(3,5-Dinitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1439762
CAS RN: 428820-95-5
M. Wt: 294.07 g/mol
InChI Key: SFFDLKOCTJMCCJ-UHFFFAOYSA-N
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Description

The compound appears to contain a 3,5-dinitrophenyl group and a 1,3,2-dioxaborolane group. Dinitrophenyl compounds are known for their explosive properties and are often used in the synthesis of dyes and other chemicals . 1,3,2-Dioxaborolane derivatives are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, dinitrophenyl compounds are typically synthesized through nitration of phenol with nitric acid . The 1,3,2-dioxaborolane group could potentially be synthesized through a boron-based reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the dinitrophenyl and dioxaborolane groups. Dinitrophenyl compounds typically have a planar structure with the nitro groups attached to the phenyl ring . The 1,3,2-dioxaborolane group would add a three-membered ring structure to the molecule .


Chemical Reactions Analysis

Dinitrophenyl compounds are known to undergo a variety of chemical reactions, including reduction and substitution reactions . The reactivity of the 1,3,2-dioxaborolane group would depend on the specific substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the dinitrophenyl and dioxaborolane groups. Dinitrophenyl compounds are typically yellow and crystalline .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. Dinitrophenyl compounds are often used as intermediates in chemical synthesis .

Safety and Hazards

Dinitrophenyl compounds are known to be explosive and should be handled with care . The safety and hazards associated with the 1,3,2-dioxaborolane group would depend on the specific substituents present.

Future Directions

The future directions for this compound would likely depend on its specific applications. Dinitrophenyl compounds have potential uses in the synthesis of dyes and other chemicals . The 1,3,2-dioxaborolane group could potentially be used in the development of new coupling reactions .

properties

IUPAC Name

2-(3,5-dinitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O6/c1-11(2)12(3,4)21-13(20-11)8-5-9(14(16)17)7-10(6-8)15(18)19/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFDLKOCTJMCCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674861
Record name 2-(3,5-Dinitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dinitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

428820-95-5
Record name 2-(3,5-Dinitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,5-Dinitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,5-Dinitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,5-Dinitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,5-Dinitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,5-Dinitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,5-Dinitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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